molecular formula C14H12ClNO2 B13873464 Methyl 4-(3-chloroanilino)benzoate

Methyl 4-(3-chloroanilino)benzoate

Cat. No.: B13873464
M. Wt: 261.70 g/mol
InChI Key: LVAMAHKULPEECK-UHFFFAOYSA-N
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Description

Methyl 4-(3-chloroanilino)benzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a 3-chloroanilino group at the para position. The compound’s structure comprises a methyl ester functional group, which distinguishes it from its carboxylic acid counterpart, 4-(3-chloroanilino)benzoic acid (CCDC 2280190). The latter forms acid–acid dimers via hydrogen bonding in the solid state, as revealed by single-crystal X-ray diffraction studies . The esterification of the carboxylic acid group in this compound likely enhances its lipophilicity, making it more suitable for applications requiring solubility in organic solvents.

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

methyl 4-(3-chloroanilino)benzoate

InChI

InChI=1S/C14H12ClNO2/c1-18-14(17)10-5-7-12(8-6-10)16-13-4-2-3-11(15)9-13/h2-9,16H,1H3

InChI Key

LVAMAHKULPEECK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Esterification and Chlorination of Methyl 4-Methylbenzoate

A patented method (CN101434545A) describes a two-step process where methyl p-methylbenzoate is first prepared by esterification of p-methylbenzoic acid with methanol. This intermediate is then subjected to side-chain chlorination using chlorine gas under catalytic conditions (UV light or diisopropyl azodicarboxylate catalyst). The reaction temperature ranges from 70 °C to 140 °C, with a preferred temperature of 100–110 °C. The chlorination efficiency is controlled between 20% and 70%, optimally 30%–35%, to maximize yield and purity.

Parameter Range Preferred Value
Chlorination efficiency 20%–70% (mass ratio) 30%–35%
Reaction temperature 70 °C–140 °C 100 °C–110 °C
Reaction speed 6%–15%/h (mass ratio) Not specified

The chlorinated methyl ester is purified by distillation to recover unreacted materials and isolate the product. This method favors esterification before chlorination because the ester intermediate is liquid and easier to purify than the chlorinated acid intermediate, which is solid and requires recrystallization using solvents such as chlorobenzene, increasing cost and environmental impact.

One-Step Synthesis of 3-Chloromethylbenzoic Acid

Another approach (CN105384620A) involves a one-step synthesis of 3-chloromethylbenzoic acid from benzoyl chloride and paraformaldehyde in the presence of Lewis acid catalysts such as zinc chloride, cupric chloride, or aluminum trichloride. The reaction is conducted in methylene chloride solvent under nitrogen atmosphere at 20–70 °C and mild pressure (0.1–0.5 MPa) for 5 to 20 hours.

Catalyst Temperature (°C) Pressure (MPa) Reaction Time (h) Yield (%) Purity (%)
Zinc chloride (0.05 mol) 60–70 0.3 15 High 91.6
Cupric chloride (0.025 mol) 40–45 0.4 5 High 89.1
Aluminum trichloride (0.015 mol) 25–35 0.4 8 High 85.2

This method offers advantages such as a short synthetic route, high selectivity for the 3-chloromethyl position, reduced hazardous reagent use (avoiding chlorine gas), and environmentally friendly waste profiles. The product purity is high, and the catalyst loading is low, minimizing inorganic metal contamination.

Coupling Reaction to Form Methyl 4-(3-Chloroanilino)benzoate

The final step to obtain this compound is typically a coupling reaction between methyl 4-aminobenzoate and 3-chloroaniline. This reaction can be conducted under various conditions, often involving:

  • Use of coupling agents or catalysts to facilitate amide bond formation.
  • Solvent systems optimized for solubility and reaction kinetics.
  • Purification by recrystallization or chromatography to achieve high purity.

Industrial syntheses may employ continuous flow systems to optimize yield and scalability, with purification steps including recrystallization and chromatographic techniques to ensure product quality.

Comparative Data Table of Preparation Routes

Step Method/Route Key Reagents/Catalysts Conditions Advantages Challenges
Esterification p-Methylbenzoic acid + methanol Acid catalyst (not specified) Standard esterification High purity, liquid intermediate None significant
Chlorination Methyl p-methylbenzoate + Cl2 UV light or diisopropyl azodicarboxylate 70–140 °C, 20–70% conversion High yield, easy purification of ester Control of chlorination efficiency
One-step chloromethylation Benzoyl chloride + paraformaldehyde Lewis acids: ZnCl2, CuCl2, AlCl3 20–70 °C, 0.1–0.5 MPa, 5–20 h Short route, avoids chlorine gas, high purity Requires pressure vessel
Coupling Reaction Methyl 4-aminobenzoate + 3-chloroaniline Various coupling agents Optimized solvents and catalysts Scalable, high purity achievable Optimization needed for yield

Research Findings and Notes

  • The choice of chlorination method significantly impacts the downstream purification and overall cost. Chlorination post-esterification is preferred industrially due to easier purification and lower environmental impact.
  • Lewis acid-catalyzed one-step chloromethylation offers a clean, efficient alternative to traditional chlorination with chlorine gas, improving safety and reducing hazardous waste.
  • The coupling reaction to introduce the 3-chloroanilino group is critical for biological activity and requires careful optimization of reaction conditions to maximize yield and purity.
  • This compound has been investigated for antimicrobial and anticancer properties, making the development of efficient, scalable preparation methods important for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloroanilino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of 4-(3-chloroanilino)benzoic acid.

    Reduction: Formation of 4-(3-chloroanilino)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-chloroanilino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3-chloroanilino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Parent Acid: 4-(3-Chloroanilino)benzoic Acid

The primary structural difference lies in the functional group: the carboxylic acid in 4-(3-chloroanilino)benzoic acid versus the methyl ester in Methyl 4-(3-chloroanilino)benzoate. This difference significantly impacts physicochemical properties:

  • Acidity/Stability : The carboxylic acid form (pKa ≈ 4–5) is prone to deprotonation in basic conditions, whereas the ester is neutral and hydrolytically stable under similar conditions.
  • Solid-State Behavior: The acid forms hydrogen-bonded dimers in the crystal lattice, contributing to higher melting points and lower solubility in nonpolar solvents compared to the ester .
Property 4-(3-Chloroanilino)benzoic Acid This compound
Functional Group Carboxylic acid Methyl ester
Hydrogen Bonding Acid–acid dimers Likely weaker van der Waals forces
Solubility (Polarity) Higher in polar solvents Higher in organic solvents

Piperazine-Linked Quinoline Derivatives (C1–C7 Series)

A series of methyl benzoate derivatives, such as Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3), share structural motifs with this compound but incorporate additional pharmacophoric elements:

  • Key Differences: The C3 compound includes a piperazine linker and a quinoline moiety, which are absent in this compound. Substituents on the phenyl ring vary: C3 has a 4-chlorophenyl group, whereas this compound features a 3-chloroanilino group.
  • Synthesis : Both compounds are synthesized via nucleophilic substitution or esterification, with purification through crystallization (e.g., ethyl acetate) .
  • Biological Relevance: Quinoline-piperazine hybrids (C1–C7) are often explored for antimicrobial or anticancer activity, whereas this compound’s applications remain less documented but may involve intermediate roles in drug synthesis .

Halogen-Substituted Analogs

Compounds like Methyl (6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl)acetate (CAS 311328-86-6) and Methyl 4-[(2-(2-chloro-5-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate (CAS 381705-85-7) highlight the role of halogen substituents:

  • Steric Considerations: Bulky substituents (e.g., quinazolinyl or oxazolyl groups) in analogs reduce conformational flexibility compared to the simpler anilino-benzoate structure .

Heterocyclic Derivatives

The quinazolinone derivative 3-(2-aminoethyl)-2-(4-chloroanilino)quinazolin-4(3H)-one (CCDC 721809) shares the anilino substituent but incorporates a heterocyclic core:

  • Pharmacological Potential: Quinazolinones are studied for kinase inhibition, suggesting that this compound’s anilino group could serve as a scaffold for similar targets if functionalized appropriately .
  • Solubility: The heterocyclic core in quinazolinones increases polarity, contrasting with the ester’s lipophilicity.

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